![molecular formula C10H13N B1648416 3-Methyl-indan-1-ylamine CAS No. 361389-86-8](/img/structure/B1648416.png)
3-Methyl-indan-1-ylamine
Overview
Description
3-Methyl-indan-1-ylamine, also known as MIA, is a synthetic compound that has been studied for its potential therapeutic and industrial applications. It is a colorless liquid with a molecular weight of 147.22 .
Molecular Structure Analysis
The molecular structure of 3-Methyl-indan-1-ylamine is represented by the linear formula C10H13N . The InChI code for this compound is 1S/C10H13N/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10H,6,11H2,1H3 .Physical And Chemical Properties Analysis
3-Methyl-indan-1-ylamine is a colorless liquid . The molecular weight of this compound is 147.22 .Scientific Research Applications
Synthesis of Bioactive 1-Indanones
3-Methyl-indan-1-ylamine: is a key intermediate in the synthesis of 1-indanones, which have a broad spectrum of biological activities. These compounds are known for their antiviral, anti-inflammatory, and analgesic properties. They also show potential in antimalarial, antibacterial, and anticancer treatments. Moreover, 1-indanones can be used in addressing neurodegenerative diseases such as Alzheimer’s and as cardiovascular drugs .
Agricultural Chemicals
The derivatives of 1-indanones, synthesized using 3-Methyl-indan-1-ylamine , are effective in agricultural applications. They serve as potent insecticides, fungicides, and herbicides, providing a chemical defense against a variety of pests and diseases that affect crops .
Alzheimer’s Disease Treatment
Research has indicated that 1-indanone derivatives, for which 3-Methyl-indan-1-ylamine can be a precursor, show promise in the treatment of Alzheimer’s disease. These compounds interact with biological pathways associated with the disease, offering potential therapeutic benefits .
Anticancer Applications
The structural analogs of 1-indanones, accessible through the use of 3-Methyl-indan-1-ylamine , have been studied for their anticancer properties. They are explored for their ability to inhibit the growth of cancer cells and could be developed into pharmaceuticals for cancer treatment .
Synthetic Intermediate for Biologically Active Molecules
3-Methyl-indan-1-ylamine: serves as a synthetic intermediate in the creation of various biologically active molecules. Its structure is integral to the design of compounds used in medicinal chemistry, contributing to the development of new drugs and therapies .
Organic Electronics and Photopolymerization
The compound is also involved in the synthesis of materials for organic electronics and photopolymerization. Its derivatives are used in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications, showcasing its versatility beyond the biomedical field .
Optical Sensing and Bioimaging
In the realm of bioimaging and optical sensing, derivatives of 3-Methyl-indan-1-ylamine are utilized for their fluorescent properties. These compounds enhance the capabilities of imaging technologies, aiding in the visualization of biological processes and structures .
Hepatitis C Treatment
Lastly, the compound has been identified as a potential non-nucleoside, low molecular drug for the treatment of hepatitis C. It inhibits HCV replication, representing a novel approach to combating this viral infection .
properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYKJFZVFFINFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-indan-1-ylamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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